Ethyl 4-methylheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

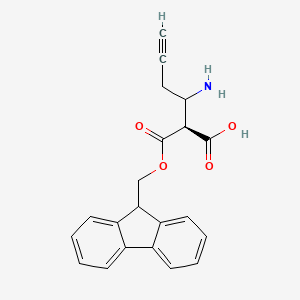

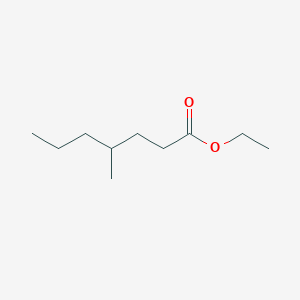

Ethyl 4-methylheptanoate is a chemical compound with the molecular formula C10H20O2 . It is used in various applications, including as a component in certain pheromones .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The compound has a molar mass of 172.265 Da .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 195.7±8.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . The compound also has a molar refractivity of 50.1±0.3 cm3 .Scientific Research Applications

Chemical Analysis and Spectroscopy

Research on closely related compounds to Ethyl 4-methylheptanoate reveals insights into the chemical analysis and spectroscopy of these substances. Studies have focused on the dielectric properties and relaxational behavior of similar monohydroxy alcohols, providing valuable data for understanding the physical and chemical characteristics of this compound. These studies contribute to a deeper understanding of molecular interactions and dynamics within similar compounds (Gainaru et al., 2014), (Pawlus et al., 2013).

Metabolism and Biochemical Analysis

Studies have been conducted on the metabolism of similar ethyl esters and their derivatives in humans. These studies have revealed pathways like beta-oxidation as major metabolic routes, providing insights that could be relevant to understanding the metabolism of this compound in the human body. Such research is crucial for pharmaceutical and nutritional applications, where understanding the metabolic fate of compounds is essential (Stingel et al., 2007).

Pharmaceutical and Medical Applications

Research on compounds structurally similar to this compound has highlighted their potential in pharmaceutical and medical applications. For example, studies on ethyl esters and their derivatives have explored their use as precursors in the synthesis of pharmaceuticals, including statins and other chiral drugs. This indicates the potential for this compound in the synthesis of medically relevant compounds (Ye et al., 2011).

Chemical Synthesis and Catalysis

Investigations into the synthesis of ethyl esters and their derivatives have provided insights into chemical synthesis techniques and catalysis processes. These studies contribute to the understanding of chemical reactions and synthesis pathways that could be applicable to this compound, aiding in its efficient production and utilization in various industrial applications (Liu et al., 2012).

Environmental and Industrial Applications

Research into the oxidation and combustion properties of related ethyl esters has implications for environmental and industrial applications. These studies contribute to understanding the behavior of such compounds in various environmental conditions, which can be crucial for assessing the environmental impact and industrial usability of this compound (Glaude et al., 2000).

Properties

IUPAC Name |

ethyl 4-methylheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-9(3)7-8-10(11)12-5-2/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSADWJQUICPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2769796.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)

![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2769813.png)

![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)